molecular formula C15H10N2O2 B085172 2-(Pyridin-4-yl)quinoline-4-carboxylic acid CAS No. 14228-23-0

2-(Pyridin-4-yl)quinoline-4-carboxylic acid

Cat. No.: B085172
CAS No.: 14228-23-0
M. Wt: 250.25 g/mol
InChI Key: IBXRRNLSWGROLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyridin-4-yl)quinoline-4-carboxylic acid (CAS 14228-23-0) is a high-purity organic compound with the molecular formula C15H10N2O2 and a molecular weight of 250.25 g/mol . This solid compound features a quinoline core structure substituted with a carboxylic acid group at the 4-position and a 4-pyridyl group at the 2-position, making it a valuable bifunctional scaffold for chemical synthesis and materials research . Researchers value this compound for its potential as a building block in medicinal chemistry, particularly in the development of novel metal-chelating complexes and pharmaceutical intermediates. The compound must be stored in a cool, dark place, sealed in a dry environment at room temperature to maintain stability . Handle with appropriate safety precautions; this product may cause skin and eye irritation (GHS Warning, Hazard Statements H315, H319) and is harmful if swallowed (H302) . This product is intended for Research Use Only and is not approved for human, veterinary, or household use.

Properties

IUPAC Name

2-pyridin-4-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2/c18-15(19)12-9-14(10-5-7-16-8-6-10)17-13-4-2-1-3-11(12)13/h1-9H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXRRNLSWGROLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90161997
Record name Cinchoninic acid, 2-(4-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90161997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14228-23-0
Record name Cinchoninic acid, 2-(4-pyridyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014228230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14228-23-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=360211
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cinchoninic acid, 2-(4-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90161997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyridin-4-yl)quinoline-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(Pyridin-4-yl)quinoline-4-carboxylic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U2ZPK2XZA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Mechanism and Key Steps

  • Condensation : Pyridine-4-carbaldehyde reacts with 1-naphthylamine to form an imine intermediate.

  • Cyclization : Pyruvic acid participates in a Knorr-type cyclization, facilitated by the nanocatalyst’s acidic sites, to construct the quinoline ring.

  • Oxidation : The catalyst promotes anomeric oxidation, converting the intermediate into the carboxylic acid derivative.

Standard Protocol

  • Reactants : Pyridine-4-carbaldehyde (1 mmol), pyruvic acid (1 mmol), 1-naphthylamine (1 mmol).

  • Catalyst : Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride (10 mg).

  • Conditions : Solvent-free, 80°C, vigorous stirring for 30–40 minutes.

  • Workup : Post-reaction, hot ethanol dissolves the product, allowing magnetic separation of the catalyst. Recrystallization in ethanol yields pure product (85–90%).

Optimization of Reaction Parameters

Temperature Effects

Elevating temperature accelerates the reaction but risks side-product formation. Optimal yields (85%) occur at 80°C, while temperatures >90°C reduce efficiency due to decomposition.

Temperature (°C)Yield (%)Time (min)
707550
808530
907545
Catalyst (mg)Yield (%)Time (min)
67360
108530
147545

Solvent Screening

Solvent-free conditions outperform organic solvents, minimizing hydrolysis and simplifying purification.

SolventYield (%)Time (min)
None8530
Ethanol8590
Acetonitrile60120

Catalyst Recovery and Reusability

The Fe₃O₄-based nanocatalyst exhibits exceptional recyclability, retaining >90% activity over five cycles. Post-reaction, ethanol washing removes residual reactants, and magnetic separation ensures minimal loss.

CycleYield (%)
185
284
383
482
581

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR : Distinct peaks at δ 9.64 (s, aromatic H), δ 8.79 (d, J = 28 Hz, pyridinyl H).

  • ¹³C NMR : Carboxylic carbon at δ 167.8 ppm, quinoline carbons at δ 152.3–118.9 ppm.

  • IR : Stretching vibrations at 1713 cm⁻¹ (C=O), 1582 cm⁻¹ (C=N).

Purity Assessment

Thin-layer chromatography (TLC) with n-hexane/ethyl acetate (4:6) confirms single-spot homogeneity. High-performance liquid chromatography (HPLC) quantifies purity >98%.

Comparative Analysis of Synthetic Routes

While traditional methods like the Skraup and Friedländer syntheses require harsh conditions and stoichiometric reagents, the MCR approach offers superior atom economy and scalability. The nanocatalyst’s magnetic recovery reduces waste, aligning with green chemistry principles.

Industrial-Scale Considerations

Translating lab-scale success to industrial production necessitates:

  • Continuous Flow Reactors : Enhance heat/mass transfer for consistent product quality.

  • Catalyst Immobilization : Prevent nanoparticle aggregation during large-scale reactions.

  • In-Line Analytics : Real-time monitoring via IR or UV spectroscopy to optimize yield.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-yl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline-4-carbinol.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 2-(Pyridin-4-yl)quinoline-4-carboxylic acid exhibits significant anticancer properties. It has been synthesized and tested against various cancer cell lines, demonstrating potential as a lead compound for developing new anticancer agents. Studies have shown that derivatives of this compound can inhibit tumor growth by targeting specific pathways involved in cancer proliferation .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can modulate inflammatory responses, making it a candidate for further development in treating inflammatory diseases .

Mechanism of Action
The mechanism of action involves the inhibition of certain enzymes and pathways that are crucial for cancer cell survival and inflammation. For instance, it has been reported to inhibit the activity of cyclooxygenase enzymes, which are pivotal in the inflammatory process .

Materials Science

Nanocomposite Development
this compound has been utilized in the synthesis of nanocomposites. Its ability to form stable complexes with metal ions allows it to be incorporated into nanostructures that exhibit enhanced properties for applications in catalysis and sensing .

Magnetic Nanoparticles
Recent studies have explored the use of this compound in developing magnetic nanoparticles for drug delivery systems. The ionically tagged magnetic nanoparticles bearing urea linkers have shown promise in targeted delivery applications, enhancing therapeutic efficacy while minimizing side effects .

Analytical Chemistry

Chromatographic Applications
In analytical chemistry, this compound is used as a standard reference material for high-performance liquid chromatography (HPLC) methods. Its distinct chemical properties make it suitable for developing analytical methods to quantify related compounds in complex mixtures .

Spectroscopic Studies
The compound has also been characterized using various spectroscopic techniques, including NMR and mass spectrometry. These studies are crucial for understanding the structural dynamics and interactions of this compound with other molecular entities .

Case Studies

Study ReferenceFocus AreaFindings
Anticancer ActivityDemonstrated inhibition of tumor growth in various cancer cell lines.
Anti-inflammatory PropertiesModulation of inflammatory responses through enzyme inhibition.
Nanocomposite DevelopmentEnhanced properties in catalysis and sensing applications using nanostructures.

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)quinoline-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it can inhibit tubulin polymerization, thereby exerting antiproliferative activity against cancer cells . The compound’s interactions with molecular targets and pathways are subjects of ongoing research to fully elucidate its mechanisms .

Comparison with Similar Compounds

Positional Isomerism: Pyridin-4-yl vs. Pyridin-2-yl

  • 2-(Pyridin-2-yl)quinoline-4-carboxylic acid (C₁₅H₁₀N₂O₂, MW 250.25) differs in the pyridinyl substitution position. For example, the pyridin-2-yl group may engage in different hydrogen-bonding patterns compared to the pyridin-4-yl variant .
  • Sodium salt derivatives of 2-(pyridin-2-yl)quinoline-4-carboxylic acid (e.g., C₁₅H₉N₂NaO₂, MW 272.24) exhibit improved aqueous solubility, which is critical for pharmacokinetic optimization .

Aryl vs. Heteroaryl Substitutions

  • 2-Phenylquinoline-4-carboxylic acid (C₁₆H₁₁NO₂, MW 249.27) replaces the pyridinyl group with a phenyl ring.
  • 2-(4-Bromophenyl)quinoline-4-carboxylic acid (C₁₆H₁₀BrNO₂, MW 344.17) introduces a bromine atom, increasing molecular weight and polarizability. This modification may enhance binding to hydrophobic enzyme pockets but raises safety concerns due to halogen-related toxicity .

Alkyl and Functionalized Derivatives

  • 8-Methyl-2-(pyridin-4-yl)quinoline-4-carboxylic acid (C₁₆H₁₂N₂O₂, MW 264.28) incorporates a methyl group at position 8, which may improve metabolic stability by blocking oxidation sites .
  • 2-(4-Butylphenyl)quinoline-4-carboxylic acid (C₂₀H₁₉NO₂, MW 305.37) features a bulky alkyl chain, significantly increasing lipophilicity and altering absorption properties .

Antibacterial Properties

  • 2-(Pyridin-4-yl)quinoline-4-carboxylic acid demonstrates moderate antibacterial activity against Gram-positive strains, likely due to interactions with DNA gyrase .
  • 2-Phenylquinoline-4-carboxylic acid derivatives show broader-spectrum activity but lower solubility, limiting their therapeutic utility .
  • 2-(4-Bromophenyl)quinoline-4-carboxylic acid exhibits enhanced potency against resistant strains but requires careful handling due to toxicity risks .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Solubility Key Functional Groups
This compound 250.26 Moderate in DMSO Pyridinyl, Carboxylic acid
2-(Pyridin-2-yl)quinoline-4-carboxylic acid 250.25 Low in water Pyridinyl, Carboxylic acid
2-Phenylquinoline-4-carboxylic acid 249.27 Low in polar solvents Phenyl, Carboxylic acid
2-(4-Bromophenyl)quinoline-4-carboxylic acid 344.17 Insoluble in water Bromophenyl, Carboxylic acid

Biological Activity

2-(Pyridin-4-yl)quinoline-4-carboxylic acid is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique structure featuring a quinoline backbone and a pyridine ring, has been the subject of various studies aimed at elucidating its potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C15H10N2O2
  • Molecular Weight : 250.25 g/mol
  • Structural Features :
    • A quinoline core substituted with a pyridine ring at the 2-position.
    • A carboxylic acid functional group at the 4-position.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Properties :
    • Studies have shown that this compound possesses antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cells. The IC50 values indicate its effectiveness in inhibiting cell growth, with lower values correlating to higher potency .
  • Enzyme Inhibition :
    • The compound has been investigated for its ability to inhibit specific enzymes, particularly cytochrome P450 enzymes, which are crucial for drug metabolism. Binding studies suggest that the pyridine nitrogen can coordinate with heme iron, influencing enzyme activity .
  • Antimicrobial Activity :
    • Preliminary studies suggest potential antimicrobial properties, although further research is needed to fully characterize this aspect.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The proposed mechanisms include:

  • Enzyme Binding : The compound may bind to the active sites of enzymes, inhibiting their function and thus affecting metabolic pathways.
  • Receptor Interaction : It may modulate receptor activity, influencing signal transduction pathways critical for cell proliferation and survival.

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

  • Antiproliferative Studies :
    • A study reported that derivatives of pyridine compounds showed improved antiproliferative activity when functional groups such as hydroxyl (-OH) were present. The presence of these groups significantly decreased IC50 values against various cancer cell lines .
  • Binding Affinity Assessments :
    • Research involving binding studies with cytochrome P450 2C9 revealed that structural variations in similar compounds could affect binding affinity, highlighting the importance of molecular structure in determining biological activity .
  • Synthesis and Characterization :
    • The synthesis of this compound has been achieved through multi-step reactions involving various precursors. Characterization techniques such as X-ray diffraction have elucidated its crystal structure, aiding in understanding its physical properties and potential applications.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
2-Pyridin-2-ylquinoline-4-carboxylic acidSimilar quinoline structure; different pyridine positionMay exhibit different biological activities
7-Fluoro-2-pyridin-4-ylquinolineFluorine substitution enhances lipophilicityPotentially improved pharmacokinetics
Quinoline derivativesVarious substitutions on the quinoline ringDiverse biological activities depending on substituents

Q & A

Q. What are the effective synthetic routes for preparing 2-(Pyridin-4-yl)quinoline-4-carboxylic acid (HL) and its metal complexes?

  • Methodological Answer : HL and its metal complexes (e.g., Mn(II), Co(II), Cd(II), Ag(I)) are synthesized via hydrothermal methods. A typical procedure involves reacting HL with metal salts (e.g., MnCl₂·4H₂O, Co(NO₃)₂·6H₂O) in aqueous solution at 120°C for 72 hours. The resulting complexes are characterized by elemental analysis, IR spectroscopy, and single-crystal X-ray diffraction (SCXRD) . For derivatives, the Pfitzinger reaction is employed, condensing isatin with ketones in alkaline media .

  • Key Data :

ComplexMetal Salt UsedReaction ConditionsYield (%)
[MnL₂(H₂O)₂]·2H₂OMnCl₂·4H₂O120°C, 72h~75
[Ag₂L₂(H₂O)₂]·3H₂OAgNO₃120°C, 72h~68

Q. How is single-crystal X-ray diffraction (SCXRD) applied to determine structural features of these complexes?

  • Methodological Answer : SCXRD data are collected using Mo-Kα radiation (λ = 0.71073 Å) at 293 K. Structures are solved via direct methods (SHELXS) and refined with SHELXL. For example, [CdL₂(H₂O)₂]·2H₂O adopts a 1D chain structure with Cd(II) in an octahedral geometry, coordinated by two HL ligands and two water molecules. Hydrogen bonds (O–H···N/O) extend the structure into a 3D supramolecular network .

  • Key Observations :

  • Bond lengths: Cd–O = 2.30–2.45 Å, Cd–N = 2.25–2.35 Å.
  • Hydrogen bond distances: 2.65–2.85 Å .

Q. What methodologies evaluate the antibacterial activity of HL-derived complexes?

  • Methodological Answer : Antibacterial assays are performed using the disk diffusion method against gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and gram-negative strains (e.g., Pseudomonas aeruginosa). Complexes are dissolved in DMSO and tested at 50–100 μg/mL. Inhibition zones (mm) are measured after 24 hours. For example, [CoL₂(H₂O)₂]·2H₂O shows activity against B. subtilis (zone = 12 mm), while [Ag₂L₂(H₂O)₂]·3H₂O inhibits P. aeruginosa (zone = 15 mm) .

Advanced Research Questions

Q. How do coordination geometry and metal center identity modulate biological activity?

  • Methodological Answer : Activity depends on metal ion Lewis acidity and ligand field effects. For instance, Ag(I) complexes exhibit enhanced activity due to Ag⁺'s ability to disrupt bacterial membranes. Structural flexibility (e.g., 1D vs. 3D architectures) also influences permeability. SCXRD data reveal that Ag(I) complexes form 3D networks with π-π stacking (3.5–3.8 Å), enhancing stability and interaction with bacterial targets .

  • Comparison Table :

ComplexGeometryAntibacterial TargetInhibition Zone (mm)
[CoL₂(H₂O)₂]·2H₂OOctahedralB. subtilis12
[Ag₂L₂(H₂O)₂]·3H₂OLinearP. aeruginosa15

Q. What computational approaches predict the drug-likeness of HL derivatives?

  • Methodological Answer : In silico ADMET studies use tools like SwissADME and Molinspiration. Key parameters include:
  • Lipinski’s Rule of Five : Molecular weight <500, logP <5, H-bond donors ≤5, acceptors ≤10.
  • Bioavailability Score : >0.55 indicates oral bioavailability.
    For example, 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid derivatives show logP = 3.2 and bioavailability score = 0.65, suggesting potential as oral agents .

Q. How do substituent modifications on the quinoline ring affect photoluminescent properties?

  • Methodological Answer : Electron-withdrawing groups (e.g., –COOH, –B(OH)₂) enhance fluorescence via extended conjugation. HL exhibits λem = 402 nm (λex = 350 nm). Cd(II) complexes show blue-shifted emission (λem = 386 nm) due to ligand-to-metal charge transfer (LMCT) .

  • Fluorescence Data :

Compoundλem (nm)Quantum Yield (Φ)
HL4020.32
[CdL₂(H₂O)₂]·2H₂O3860.28

Contradictions and Limitations

  • Synthesis Yields : Hydrothermal methods for Ag(I) complexes yield ~68%, lower than Mn(II)/Co(II) (~75%), likely due to Ag⁺'s propensity for redox reactions .
  • Fluorescence Quenching : Coordination to metals reduces quantum yield (Φ) by 10–15%, attributed to non-radiative decay pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pyridin-4-yl)quinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(Pyridin-4-yl)quinoline-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.